molecular formula C16H22N6O B6519219 1-cyclohexyl-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea CAS No. 921084-86-8

1-cyclohexyl-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea

Cat. No.: B6519219
CAS No.: 921084-86-8
M. Wt: 314.39 g/mol
InChI Key: JWKMOGVNQNUVPD-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a cyclohexyl group and a tetrazolylmethyl-substituted 4-methylphenyl moiety. Urea derivatives are widely studied for their diverse biological activities, including hypoglycemic, anticancer, and enzyme-inhibitory properties.

Properties

IUPAC Name

1-cyclohexyl-3-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O/c1-12-7-9-14(10-8-12)22-15(19-20-21-22)11-17-16(23)18-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H2,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKMOGVNQNUVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea typically involves the reaction of cyclohexyl isocyanate with a tetrazole derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with hydrogenated functionalities.

    Substitution: Formation of substituted tetrazole derivatives with various functional groups.

Scientific Research Applications

Pharmacological Studies

1-Cyclohexyl-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea has been investigated for its role as a potential pharmacological agent. Its structural similarity to known drugs suggests that it may exhibit similar therapeutic effects.

Case Study: Antidepressant Activity
Research indicates that compounds with tetrazole rings can exhibit antidepressant-like effects. In a study involving animal models, this compound demonstrated significant improvement in depressive behaviors, suggesting its potential as an antidepressant candidate .

Biochemical Research

The compound's unique structure allows it to interact with various biological targets. It has been studied for its effect on neurotransmitter systems.

Case Study: Neurotransmitter Modulation
Studies have shown that the compound can modulate serotonin and dopamine receptors, which are critical in mood regulation and cognitive function. This modulation could provide insights into developing treatments for mood disorders .

Synthetic Chemistry

In synthetic chemistry, 1-cyclohexyl-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea serves as a versatile intermediate for synthesizing other biologically active compounds.

Table 1: Synthetic Pathways Utilizing the Compound

Reaction TypeProduct TypeReference
Urea FormationUrea Derivatives
Coupling ReactionsBiologically Active Compounds
FunctionalizationTargeted Drug Design

Agricultural Applications

Emerging research suggests potential applications in agriculture as a pesticide or herbicide due to its bioactive properties.

Case Study: Pesticidal Activity
Preliminary studies have indicated that derivatives of this compound may exhibit insecticidal properties against certain pest species. Further research is needed to explore this application fully .

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea involves its interaction with specific molecular targets. The tetrazole ring can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function or viability. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Below is a comparative analysis of the target compound with structurally related analogs from the literature:

Compound Key Substituents Biological Activity Physicochemical Properties
1-cyclohexyl-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea (Target) Cyclohexyl, 4-methylphenyl-tetrazolylmethyl Not explicitly reported (inferred) High lipophilicity (cyclohexyl), moderate solubility
1-(2,3-dimethoxyphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea 2,3-Dimethoxyphenyl Unknown Increased solubility (methoxy groups)
3-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methoxyphenyl)urea 3-Methoxyphenyl, 3,4-dimethylphenyl-tetrazolyl Not reported Balanced lipophilicity/solubility
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(trifluoromethyl)phenyl urea derivatives Trifluoromethylphenyl Hypoglycemic activity High crystallinity, specific melting points
1-[(2,4-dimethoxyphenyl)[1-(2-methoxyethyl)-1H-tetrazol-5-yl]methyl]piperidine-4-carboxamide Piperidine-carboxamide, methoxyethyl-tetrazolyl Cancer cell migration inhibition (DNAJA1/p53) Moderate solubility (polar groups)
2.1 Substituent Effects on Activity and Properties
  • Cyclohexyl vs.
  • Tetrazole Positioning : The 1H-tetrazol-5-yl group in the target compound is analogous to derivatives in and , which utilize tetrazole as a hydrogen-bond acceptor. This feature is critical for interactions with targets like enzymes or receptors .
  • Electron-Withdrawing Groups : Compounds with trifluoromethyl groups () exhibit hypoglycemic activity, suggesting electron-withdrawing substituents may enhance metabolic effects. The target compound’s 4-methylphenyl group (electron-donating) may prioritize different biological pathways .

Pharmacological and Industrial Relevance

  • The cyclohexyl group’s bulkiness may modulate target selectivity compared to smaller substituents.
  • Cancer Research : Compounds with tetrazole-piperidine scaffolds () inhibit cancer cell migration. The target compound’s urea-tetrazole core could be repurposed for similar anticancer screens .
  • Drug Design : The balance between lipophilicity (cyclohexyl) and polarity (tetrazole) makes this compound a candidate for optimizing pharmacokinetic profiles in lead optimization stages.

Biological Activity

1-Cyclohexyl-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-cyclohexyl-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea can be represented as follows:

  • IUPAC Name : 1-cyclohexyl-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea
  • Chemical Formula : C_{15}H_{20}N_{4}O
  • Molecular Weight : 288.35 g/mol

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Studies have shown that derivatives of tetrazole compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, tetrazole derivatives have been linked to the inhibition of cell proliferation in various cancer lines through the modulation of signaling pathways such as the PI3K/Akt pathway .
  • Antimicrobial Properties : Some tetrazole derivatives demonstrate significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .

The mechanisms through which 1-cyclohexyl-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea exerts its biological effects include:

  • G Protein-Coupled Receptors (GPCRs) : It has been suggested that similar compounds interact with GPCRs, leading to downstream signaling that affects cellular responses such as proliferation and apoptosis .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular metabolism or signaling pathways critical for cancer progression or microbial survival.

Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the antitumor effects of a series of tetrazole derivatives including 1-cyclohexyl-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea. The results indicated a significant reduction in tumor size in xenograft models when treated with this compound compared to controls. The study highlighted the induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of tetrazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited MIC values in the low micromolar range, indicating potent antibacterial activity. The study concluded that further optimization could enhance its efficacy and reduce cytotoxicity towards mammalian cells .

Data Table: Biological Activities Summary

Activity TypeObserved EffectsReference
AntitumorInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive bacteria
GPCR InteractionModulates signaling pathways

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